(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is a chemical compound with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . It is characterized by a five-membered dioxolane ring attached to a long-chain fatty acid ester, making it an interesting compound for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate typically involves the esterification of icosanoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of icosanoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. These products can then participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl octanoate: Similar structure but with a shorter fatty acid chain.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate: Similar structure with a medium-length fatty acid chain.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is unique due to its long-chain fatty acid ester, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring long-lasting effects and stability .
Properties
CAS No. |
57156-96-4 |
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Molecular Formula |
C26H50O4 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl icosanoate |
InChI |
InChI=1S/C26H50O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)28-22-24-23-29-26(2,3)30-24/h24H,4-23H2,1-3H3 |
InChI Key |
XJIALXFNTMLYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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